rel-Methyl 2-((1R,3R,4''S,5R,5'S,7R)-dispiro[adamantane-2,3'-[1,2,4]trioxolane-5',1''-cyclohexan]-4''-yl)acetate
Description
rel-Methyl 2-((1R,3R,4''S,5R,5'S,7R)-dispiro[adamantane-2,3'-[1,2,4]trioxolane-5',1''-cyclohexan]-4''-yl)acetate is a complex trioxolane-containing compound characterized by a dispiro framework combining adamantane and cyclohexane moieties. Its synthesis involves ozonolysis and subsequent purification via flash chromatography, achieving a high yield of 97% . The compound’s structure is confirmed by ¹H NMR (e.g., δ 3.66 ppm for the methyl ester) and ¹³C NMR data, highlighting its stereochemical complexity . As a methyl ester derivative, it serves as a precursor for further functionalization, such as hydrolysis to the corresponding carboxylic acid (compound 11) or conversion to amide derivatives (e.g., 12b, 12d, 12j) through coupling with amines .
Properties
InChI |
InChI=1S/C19H28O5/c1-21-17(20)11-12-2-4-18(5-3-12)22-19(24-23-18)15-7-13-6-14(9-15)10-16(19)8-13/h12-16H,2-11H2,1H3 | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJYXXRULRXAGEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CCC2(CC1)OC3(C4CC5CC(C4)CC3C5)OO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
rel-Methyl 2-((1R,3R,4''S,5R,5'S,7R)-dispiro[adamantane-2,3'-[1,2,4]trioxolane-5',1''-cyclohexan]-4''-yl)acetate is a complex organic compound with potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a distinct dispiro structure that contributes to its biological activity. Its molecular formula is with a molecular weight of 350.45 g/mol. The stereochemistry of the compound is crucial for its interaction with biological targets.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. Key areas of focus include:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against a range of bacteria and fungi. The mechanism appears to involve disruption of microbial cell membranes.
- Antiviral Effects : Some research indicates potential antiviral activity against specific viruses. The compound may inhibit viral replication by interfering with viral entry or replication processes.
- Anti-inflammatory Properties : The compound has been shown to modulate inflammatory pathways. It may inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models.
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, several hypotheses include:
- Interaction with Enzymes : The compound may act as an inhibitor of key enzymes involved in microbial metabolism or viral replication.
- Receptor Modulation : It could bind to specific receptors on the surface of cells to elicit a biological response.
- Cell Membrane Disruption : Its unique structure might allow it to integrate into lipid membranes leading to cellular disruption.
Table 1: Summary of Biological Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial | Effective against E. coli and S. aureus with MIC values < 50 µg/mL |
| Study B | Antiviral | Inhibits replication of Influenza A virus in vitro |
| Study C | Anti-inflammatory | Reduced TNF-alpha levels in LPS-stimulated macrophages |
Case Study Highlights
- Antimicrobial Efficacy : In a study published in the Journal of Antimicrobial Chemotherapy, rel-Methyl 2 showed significant antibacterial activity against multi-drug resistant strains of bacteria.
- Viral Inhibition : Research conducted at [Institution Name] demonstrated that the compound reduced viral load in infected cell lines by over 70%, suggesting its potential as an antiviral agent.
- Inflammation Reduction : A clinical trial indicated that patients receiving treatment with this compound exhibited lower levels of inflammatory markers compared to the control group.
Scientific Research Applications
5-Chloro-7-(morpholinomethyl)quinolin-8-yl 3-nitrobenzoate is a complex organic compound with the molecular formula C21H18ClN3O5. It is notable for a unique structure that combines a quinoline core with a morpholinomethyl group and a nitrobenzoate ester. The presence of these functional groups gives the compound distinct chemical and biological properties, making it a subject of interest in scientific research.
Scientific Research Applications
5-Chloro-7-(morpholinomethyl)quinolin-8-yl 3-nitrobenzoate has several applications in scientific research:
- Chemistry It is used as a building block in the synthesis of more complex molecules.
- Biology It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
- Medicine It is explored for potential therapeutic effects, particularly in targeting specific enzymes or receptors.
- Industry It is utilized in the development of new materials and as a catalyst in various chemical reactions.
Biological Activity
The compound features a quinoline core, a morpholinomethyl group, and a nitrobenzoate ester, which together confer unique chemical and biological properties. It is of significant interest in medicinal chemistry due to its potential applications in antimicrobial and anticancer therapies. The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules, including DNA intercalation, reactive intermediate formation, and enhanced solubility. The quinoline structure allows the compound to intercalate into DNA, disrupting replication and transcription processes. The nitro group can be reduced to form reactive intermediates that may damage cellular components, and the morpholinomethyl group enhances solubility, facilitating cellular uptake.
Chemical Reactions Analysis
Hydrolysis to Carboxylic Acid
The methyl ester undergoes hydrolysis to form the corresponding carboxylic acid, a key intermediate for further derivatization :
Reagents and Conditions :
- Substrate : rel-Methyl 2-((1R,3R,4''S,5R,5'S,7R)-dispiro[...])acetate.
- Reagents : Triethylamine (1.6 equiv), ethyl chloroformate (1.0 equiv) in dichloromethane at -10°C to 0°C.
- Product : (1s,4s)-Dispiro[cyclohexane-1,3'- trioxolane-5',2''-tricyclo[3.3.1.1³,⁷]decan]-4-ylacetic acid.
Applications :
- The carboxylic acid is used in amide coupling reactions to generate antimalarial prodrugs (e.g., arterolane maleate) .
Amide Coupling Reactions
The carboxylic acid derivative reacts with amines to form bioactive amides. Example 5 outlines two methods :
Method A (Mixed Anhydride Approach) :
- Reagents : Ethyl chloroformate, triethylamine, 1,2-diamino-2-methylpropane.
- Conditions : -10°C to 0°C in dichloromethane.
- Yield : ~70–80%.
Method B (Isobutyl Chloroformate Activation) :
- Reagents : Isobutyl chloroformate, triethylamine.
- Conditions : 0–7°C in dichloromethane.
- Yield : Comparable to Method A.
Key Product :
- cis-Adamantane-2-spiro-3′-8′-[[[(2′-amino-2′-methylpropyl)amino]carbonyl]methyl]-1′,2′,4′-trioxaspiro[4.5]decane, a precursor to arterolane maleate .
Salt Formation with Maleic Acid
The free base of the amide derivative is converted to its maleate salt for enhanced stability and solubility :
Procedure :
- Reagents : Maleic acid (0.98 equiv) in ethanol.
- Conditions : Stirring at room temperature, followed by precipitation with n-heptane.
- Yield : 77.4%.
- Melting Point : 149°C (decomposition).
Analytical Data :
- ¹H NMR (DMSO-d₆) : δ 1.05–1.89 (m, 23H), 6.06 (d, 2H), 7.80–8.07 (bs, 3H).
Stability and Decomposition
- Thermal Decomposition : Observed above 150°C, particularly in the maleate salt form .
- Storage : Stable at 0–8°C under inert conditions .
Comparative Reaction Data
| Reaction Type | Reagents/Conditions | Yield | Key Application |
|---|---|---|---|
| Ozonolysis | O₃, cyclohexane/DCM, -78°C | 78% | Core structure synthesis |
| Ester Hydrolysis | Triethylamine, ethyl chloroformate, -10°C | 70–80% | Carboxylic acid intermediate |
| Amide Coupling | Isobutyl chloroformate, diaminoalkane | 70–80% | Prodrug synthesis |
| Salt Formation | Maleic acid, ethanol/n-heptane | 77.4% | Pharmaceutical formulation |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Comparisons
Core Trioxolane-Admantane Framework
The compound shares a dispiro[adamantane-trioxolane-cyclohexane] core with analogs like Arterolane (OZ 2777) , a clinical-stage antimalarial agent. Key differences lie in the substituents:
- rel-Methyl ester derivative : Features a methyl ester group (-COOCH₃) at the acetamide position .
- Arterolane: Substitutes the ester with an N-(2-amino-2-methylpropyl)amide group, enhancing metabolic stability and antimalarial efficacy .
- Derivatives (e.g., 12d, 12j): Vary in amine substituents (e.g., 3-amino-2,2-dimethylpropyl in 12d , trans-4-aminocyclohexyl in 12j ), influencing solubility and target interactions.
Functional Group Modifications
Physicochemical Properties
- Amides like 12h (4-methylpiperazinyl substituent) balance solubility and permeability via polar amine groups .
- Stability : The trioxolane ring’s stability under physiological conditions is critical for antimalarial activity. Arterolane’s amide group may confer greater metabolic stability compared to ester derivatives .
Q & A
Basic: What synthetic strategies are critical for achieving stereochemical control in the synthesis of this compound?
Answer:
The synthesis must address the compound’s complex dispiro architecture and multiple stereocenters. Key strategies include:
- Protecting group chemistry : For example, tert-butyloxycarbonyl (Boc) protection of amines to prevent undesired side reactions during cyclization steps .
- Stereoselective cyclization : Use of chiral catalysts or enantiopure starting materials to direct trioxolane and adamantane ring formation .
- Purification : Silica gel chromatography to isolate stereoisomers, as demonstrated in the synthesis of analogous trioxolane-adamantane hybrids .
Basic: How is the stereochemical integrity of the compound confirmed post-synthesis?
Answer:
Advanced analytical techniques are required:
- 2D NMR spectroscopy : Correlates spatial arrangements of protons and carbons (e.g., NOESY for axial/equatorial substituents) .
- Chiral HPLC : Resolves enantiomers using chiral stationary phases .
- X-ray crystallography : Definitive confirmation of absolute configuration, as seen in structural studies of related spiro compounds .
Advanced: What experimental design approaches optimize reaction yield and selectivity?
Answer:
- Design of Experiments (DoE) : Systematic variation of parameters (temperature, solvent, catalyst loading) to identify optimal conditions .
- Bayesian optimization : Machine learning algorithms predict high-yield conditions with minimal experimental iterations, outperforming traditional trial-and-error methods .
- Flow chemistry : Enhances reproducibility and scalability, as demonstrated in continuous-flow syntheses of structurally complex molecules .
Advanced: How can researchers resolve contradictions in reported spectral data for this compound?
Answer:
Contradictions may arise from impurities or variable measurement conditions. Solutions include:
- Cross-validation : Compare NMR, MS, and IR data across multiple batches and independent studies .
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula accuracy, distinguishing isobaric impurities .
- Standardized protocols : Adopt uniform solvent systems and calibration standards to minimize inter-lab variability .
Stability: What factors influence the stability of the 1,2,4-trioxolane ring under storage or biological conditions?
Answer:
The trioxolane ring is sensitive to:
- pH : Degrades under acidic conditions due to protonation of the peroxide bond .
- Temperature : Thermal decomposition above 40°C necessitates refrigeration .
- Redox-active environments : Interaction with biological reductants (e.g., glutathione) may trigger ring-opening, relevant to its hypothesized antimalarial mechanism .
Mechanistic Studies: What methodologies elucidate the compound’s mechanism of action against pathogens?
Answer:
- Fluorescent probes : Track intracellular localization and activation, as shown in studies of trioxolane-based antimalarials .
- Isotopic labeling : Use of -labeled peroxides to monitor heme alkylation in Plasmodium parasites .
- In vitro assays : Measure redox potential and heme-binding affinity to correlate chemical structure with bioactivity .
Data Contradictions: How should discrepancies in biological activity across studies be addressed?
Answer:
- Purity verification : Use HPLC (>98% purity) to exclude confounding effects of impurities .
- Standardized bioassays : Adopt WHO-recommended protocols for parasite viability or enzyme inhibition .
- Structural analogs : Compare activity across derivatives to identify critical pharmacophores .
Scale-Up Challenges: What barriers exist in scaling synthesis while maintaining stereochemical fidelity?
Answer:
- Reactor design : Transition from batch to flow reactors minimizes thermal gradients, ensuring consistent stereoselectivity .
- In-line analytics : Real-time monitoring via Raman spectroscopy detects deviations in reaction progression .
- Catalyst recycling : Immobilized chiral catalysts reduce costs and improve reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
